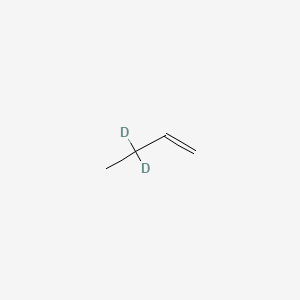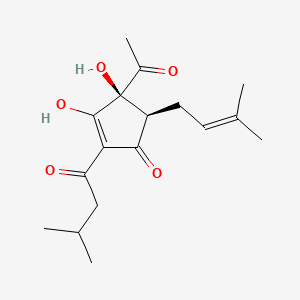
(4S,5R)-4-acetyl-3,4-dihydroxy-2-(3-methylbutanoyl)-5-(3-methylbut-2-enyl)cyclopent-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,5R)-4-acetyl-3,4-dihydroxy-2-(3-methylbutanoyl)-5-(3-methylbut-2-enyl)cyclopent-2-en-1-one is a naturally occurring compound found in hops, which are used primarily in the brewing industry. This compound is part of the humulone family, which contributes to the bitter taste of beer. The molecular formula of this compound is C17H24O5, and it has a molecular weight of 308.37 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4S,5R)-4-acetyl-3,4-dihydroxy-2-(3-methylbutanoyl)-5-(3-methylbut-2-enyl)cyclopent-2-en-1-one typically involves the cyclization of specific precursors under controlled conditions. One common method includes the use of boron reagents in Suzuki–Miyaura coupling reactions . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Industrial Production Methods: Industrial production of this compound often involves the extraction from hops followed by purification processes. The extraction is usually done using organic solvents, and the compound is then purified through techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions: (4S,5R)-4-acetyl-3,4-dihydroxy-2-(3-methylbutanoyl)-5-(3-methylbut-2-enyl)cyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Substitution: This involves replacing one functional group with another under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are commonly used.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Substitution Reagents: Halogens and other nucleophiles are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
(4S,5R)-4-acetyl-3,4-dihydroxy-2-(3-methylbutanoyl)-5-(3-methylbut-2-enyl)cyclopent-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of inflammation and cancer.
Industry: Beyond brewing, it is used in the production of various pharmaceuticals and nutraceuticals
Mechanism of Action
The mechanism by which (4S,5R)-4-acetyl-3,4-dihydroxy-2-(3-methylbutanoyl)-5-(3-methylbut-2-enyl)cyclopent-2-en-1-one exerts its effects involves its interaction with specific molecular targets. It is known to modulate various signaling pathways, including those involved in inflammation and oxidative stress. The compound’s ability to interact with enzymes and receptors makes it a valuable subject for pharmacological studies .
Comparison with Similar Compounds
Humulone: Another bitter acid found in hops, known for its antimicrobial properties.
Isohumulone: A derivative of humulone, used in brewing for its stability and bitterness.
Lupulone: Similar in structure to humulone, with potential anti-inflammatory effects.
Uniqueness: (4S,5R)-4-acetyl-3,4-dihydroxy-2-(3-methylbutanoyl)-5-(3-methylbut-2-enyl)cyclopent-2-en-1-one is unique due to its specific acetyl group, which imparts distinct chemical properties and biological activities. This makes it particularly interesting for research in various fields, including medicinal chemistry and pharmacology .
Properties
CAS No. |
18445-46-0 |
|---|---|
Molecular Formula |
C17H24O5 |
Molecular Weight |
308.374 |
IUPAC Name |
(4S,5R)-4-acetyl-3,4-dihydroxy-2-(3-methylbutanoyl)-5-(3-methylbut-2-enyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C17H24O5/c1-9(2)6-7-12-15(20)14(13(19)8-10(3)4)16(21)17(12,22)11(5)18/h6,10,12,21-22H,7-8H2,1-5H3/t12-,17-/m0/s1 |
InChI Key |
YUOKUOQICQPNPP-SJCJKPOMSA-N |
SMILES |
CC(C)CC(=O)C1=C(C(C(C1=O)CC=C(C)C)(C(=O)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


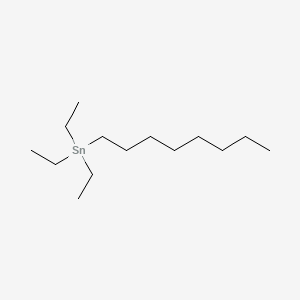
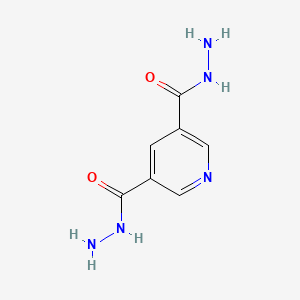
![N-methyl-N-[(1S)-1-[(1S,3R,6S,8R,11S,12S,15S,16R)-7,7,12,16-tetramethyl-6-(methylamino)-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]ethyl]acetamide](/img/structure/B579589.png)
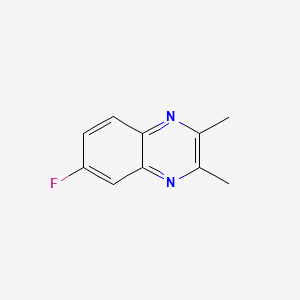
![(5R,8R,9S,10S,13S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B579592.png)
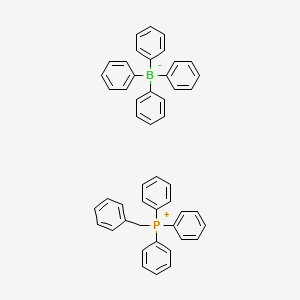
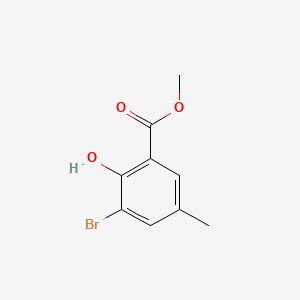
![(2S,13S,15R,16R,21R)-1,11,21-trimethyl-18-oxa-11-aza-1-azoniahexacyclo[11.8.0.02,16.04,12.05,10.015,20]henicosa-4(12),5,7,9-tetraen-19-ol](/img/structure/B579597.png)

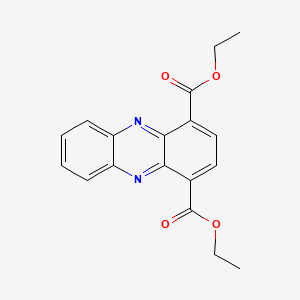

![[(2R,3S,4R,5S)-2-methoxy-3,5-bis(trimethylsilyloxy)oxan-4-yl]oxy-trimethylsilane](/img/structure/B579606.png)
